(3-Phenylimidazo[1,5-a]pyridin-1-yl)methanol
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Overview
Description
Preparation Methods
The synthesis of (3-Phenylimidazo[1,5-a]pyridin-1-yl)methanol can be achieved through several synthetic routes. Common methods include:
Debus-Radiszewski synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.
Wallach synthesis: This involves the cyclization of o-nitrobenzyl ketones.
Vilsmeier-type cyclization: This method uses formylation followed by cyclization.
One-pot condensation reactions: These involve the condensation of amines and aldehydes in the presence of catalysts.
Chemical Reactions Analysis
(3-Phenylimidazo[1,5-a]pyridin-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions .
Scientific Research Applications
(3-Phenylimidazo[1,5-a]pyridin-1-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis.
Biology: The compound has shown potential as an inhibitor of various enzymes.
Medicine: It has been investigated for its anticancer, antiviral, and antibacterial properties.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (3-Phenylimidazo[1,5-a]pyridin-1-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis . It can also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
(3-Phenylimidazo[1,5-a]pyridin-1-yl)methanol can be compared with other similar compounds such as:
Imidazo[1,2-a]pyridines: These compounds have a similar structure but differ in the position of the nitrogen atoms.
Imidazo[4,5-b]pyridines: These compounds have different biological activities and are used in various therapeutic applications.
Imidazo[4,5-c]pyridines: These compounds are known for their antiviral and antibacterial properties.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
(3-phenylimidazo[1,5-a]pyridin-1-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c17-10-12-13-8-4-5-9-16(13)14(15-12)11-6-2-1-3-7-11/h1-9,17H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUVSOKXGXGSBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C3N2C=CC=C3)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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